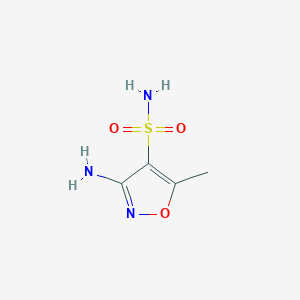
3-Amino-5-méthyl-1,2-oxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-methyl-1,2-oxazole-4-sulfonamide, also known as AMOS, is an organic compound that is widely used in the field of organic chemistry. It is a versatile compound that has a variety of applications in both laboratory and industrial settings. In the laboratory, it is used as a reagent for the synthesis of various organic compounds, as a catalyst in organic synthesis, and as a building block for the preparation of complex organic molecules. In the industrial setting, it is used as a corrosion inhibitor, a dye, and an additive for various industrial products. In addition, it has been used in the development of numerous pharmaceuticals and biotechnology products.
Applications De Recherche Scientifique
Applications antibactériennes
Ce composé a été étudié pour son utilisation potentielle comme agent antibactérien. Le cycle oxazole, un hétérocycle à cinq chaînons contenant à la fois de l’azote et de l’oxygène, est connu pour sa présence dans de nombreuses molécules biologiquement actives. Le groupe sulfonamide dans ce composé est une caractéristique commune de nombreux antibiotiques, tels que le sulfaméthoxazole, ce qui indique que le 3-amino-5-méthyl-1,2-oxazole-4-sulfonamide pourrait être un ajout précieux à l’arsenal des composés antibactériens .
Activité antimonooxydase
Les chercheurs ont exploré l’utilisation de ce composé pour inhiber les enzymes monooxydases. Ces enzymes sont impliquées dans divers processus biologiques, notamment le métabolisme des neurotransmetteurs. Les inhibiteurs des enzymes monooxydases ont un potentiel thérapeutique dans le traitement de maladies comme la dépression et la maladie de Parkinson .
Propriétés anti-inflammatoires
Les dérivés de l’oxazole sont connus pour présenter des propriétés anti-inflammatoires. En tant que tel, le this compound peut être utile dans le développement de nouveaux médicaments anti-inflammatoires, qui pourraient aider dans le traitement des maladies inflammatoires chroniques .
Recherche anticancéreuse
La structure du this compound suggère des applications potentielles dans la recherche anticancéreuse. Les dérivés de l’oxazole ont montré des activités anticancéreuses, et la modification de ces structures pourrait conduire au développement de nouveaux agents anticancéreux .
Effets neuroprotecteurs
Compte tenu de l’impact potentiel du composé sur les enzymes monooxydases, il est possible qu’il puisse avoir des effets neuroprotecteurs. Cela serait particulièrement pertinent dans le contexte des maladies neurodégénératives où le stress oxydatif est un facteur contributif .
Chimie agricole
Dans le domaine de la chimie agricole, les dérivés de l’oxazole peuvent être utilisés pour créer des pesticides et des herbicides. Le groupe sulfonamide dans le this compound pourrait être particulièrement utile dans la conception de composés ciblant des enzymes ou des voies spécifiques chez les ravageurs .
Science des matériaux
Les composés oxazoles ont des applications dans la science des matériaux, en particulier dans la création de diodes électroluminescentes organiques (OLED) et d’autres matériaux électroniques. Les propriétés électroniques uniques des oxazoles les rendent adaptés à ces applications .
Synthèse chimique
Enfin, le this compound peut servir de bloc de construction en synthèse organique. Ses sites réactifs permettent diverses transformations chimiques, ce qui en fait un réactif polyvalent pour la construction de molécules plus complexes .
Mécanisme D'action
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthase .
Mode of Action
Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . By binding to the active site of this enzyme, they prevent the incorporation of para-aminobenzoic acid (PABA) into the growing folic acid molecule, thereby inhibiting the synthesis of folic acid.
Biochemical Pathways
Folic acid is crucial for the synthesis of nucleotides, and its inhibition can lead to a decrease in DNA synthesis and cell division .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
By inhibiting the synthesis of folic acid, sulfonamides can interfere with cell growth and division, particularly in rapidly dividing cells .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the solubility, stability, and bioavailability of many drugs .
Analyse Biochimique
Biochemical Properties
3-Amino-5-methyl-1,2-oxazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects metabolic pathways by inhibiting key enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Beyond this range, the compound may cause toxicity, affecting vital organs and leading to adverse health outcomes.
Metabolic Pathways
3-Amino-5-methyl-1,2-oxazole-4-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. These alterations can have downstream effects on various cellular processes, including energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, as it may accumulate in specific tissues or organs.
Subcellular Localization
3-Amino-5-methyl-1,2-oxazole-4-sulfonamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, as it may interact with specific biomolecules within these compartments, leading to targeted effects on cellular processes.
Propriétés
IUPAC Name |
3-amino-5-methyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3S/c1-2-3(11(6,8)9)4(5)7-10-2/h1H3,(H2,5,7)(H2,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXGTVLARLGPKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

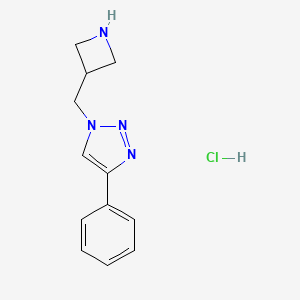


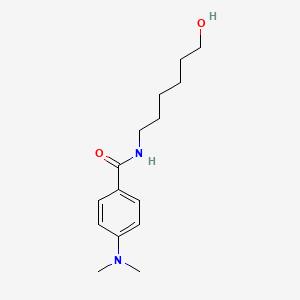

![2-Azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382074.png)

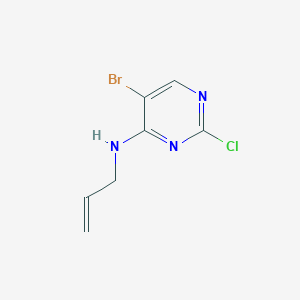
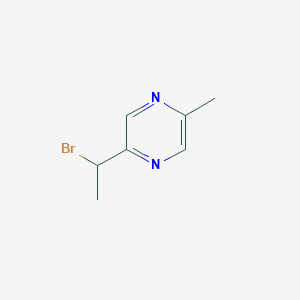


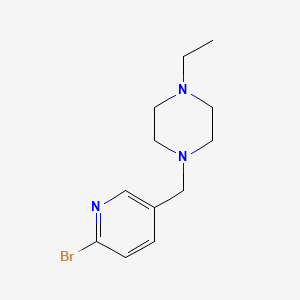
![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)
